Spectroscopic Data of 3-Chloro-1-cyclopropyl-pyrazole: An In-depth Technical Guide
Spectroscopic Data of 3-Chloro-1-cyclopropyl-pyrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloro-1-cyclopropyl-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative analysis with structurally related pyrazole derivatives to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust framework for the characterization and validation of this and similar compounds.
Introduction to 3-Chloro-1-cyclopropyl-pyrazole
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a chloro substituent and a cyclopropyl group to the pyrazole core, as in 3-Chloro-1-cyclopropyl-pyrazole, can significantly influence its physicochemical properties and biological profile. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound.
Proposed Synthesis of 3-Chloro-1-cyclopropyl-pyrazole
A plausible synthetic route to 3-Chloro-1-cyclopropyl-pyrazole can be adapted from general methods for pyrazole synthesis.[2] A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, a potential pathway could start from a cyclopropyl-substituted 1,3-dicarbonyl compound, followed by chlorination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Chloro-1-cyclopropyl-pyrazole are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl group protons.
Table 1: Predicted ¹H NMR Data for 3-Chloro-1-cyclopropyl-pyrazole
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 7.6 | Doublet | H-5 | The proton at position 5 of the pyrazole ring is expected to be a doublet due to coupling with H-4. |
| ~ 6.3 | Doublet | H-4 | The proton at position 4 of the pyrazole ring is expected to be a doublet due to coupling with H-5. |
| ~ 3.6 | Multiplet | CH (cyclopropyl) | The methine proton of the cyclopropyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |
| ~ 1.1 | Multiplet | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl group are expected to be a complex multiplet. |
| ~ 0.9 | Multiplet | CH₂ (cyclopropyl) | The other methylene protons of the cyclopropyl group are also expected to be a complex multiplet. |
Note: Predicted chemical shifts are based on the analysis of related pyrazole derivatives and known substituent effects.[3][4][5]
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 3-Chloro-1-cyclopropyl-pyrazole
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 148 | C-3 | The carbon bearing the chlorine atom is expected to be significantly downfield. |
| ~ 130 | C-5 | The chemical shift of this pyrazole ring carbon is influenced by the adjacent nitrogen and the cyclopropyl substituent. |
| ~ 107 | C-4 | This pyrazole ring carbon is expected to be the most upfield of the ring carbons. |
| ~ 35 | CH (cyclopropyl) | The methine carbon of the cyclopropyl group. |
| ~ 8 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl group are expected at a high field. |
Note: Predicted chemical shifts are based on data for analogous pyrazole structures.[3][4][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-Chloro-1-cyclopropyl-pyrazole are summarized below.
Table 3: Predicted IR Absorption Bands for 3-Chloro-1-cyclopropyl-pyrazole
| Predicted Frequency (cm⁻¹) | Bond Vibration | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic (pyrazole) and Cyclopropyl |
| ~ 1600-1450 | C=N and C=C stretch | Pyrazole ring |
| ~ 1100-1000 | C-N stretch | Pyrazole ring |
| ~ 800-700 | C-Cl stretch | Chloroalkane |
Note: These predictions are based on typical IR absorption frequencies for the respective functional groups.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Molecular Ion Peak
The mass spectrum of 3-Chloro-1-cyclopropyl-pyrazole is expected to show a molecular ion peak ([M]⁺) with a characteristic isotopic pattern for chlorine. The molecular weight is 142.59 g/mol .[8] The two major peaks in the molecular ion cluster will be at m/z 142 and m/z 144, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[9]
Predicted Fragmentation Pattern
The fragmentation of pyrazoles in mass spectrometry is influenced by the substituents on the ring.[10][11] For 3-Chloro-1-cyclopropyl-pyrazole, likely fragmentation pathways include the loss of the cyclopropyl group, the chlorine atom, and cleavage of the pyrazole ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Chloro-1-cyclopropyl-pyrazole
| Predicted m/z | Fragment | Interpretation |
| 142/144 | [C₆H₇ClN₂]⁺ | Molecular ion ([M]⁺) |
| 101 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group |
| 107 | [M - Cl]⁺ | Loss of the chlorine atom |
| 75/77 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3-Chloro-1-cyclopropyl-pyrazole.
Synthesis Protocol
A common method for the synthesis of substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
-
Step 1: Synthesis of a Cyclopropyl-Substituted 1,3-Dicarbonyl Compound. This can be achieved through various established synthetic routes.
-
Step 2: Cyclocondensation. React the cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine hydrate in a suitable solvent such as ethanol, often with catalytic acid or base.
-
Step 3: Chlorination. The resulting cyclopropyl-pyrazole can be chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), to yield 3-Chloro-1-cyclopropyl-pyrazole.[12]
-
Step 4: Purification. The crude product should be purified by column chromatography or recrystallization.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
IR Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-Chloro-1-cyclopropyl-pyrazole.
Caption: Workflow for the synthesis and spectroscopic validation of 3-Chloro-1-cyclopropyl-pyrazole.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 3-Chloro-1-cyclopropyl-pyrazole. By drawing on data from analogous structures and fundamental spectroscopic principles, this document offers a solid foundation for researchers to identify, characterize, and utilize this compound in their work. The provided protocols and workflow diagram serve as a practical guide for the experimental validation of these predictions.
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